TEMPO methacrylate

Overview

Description

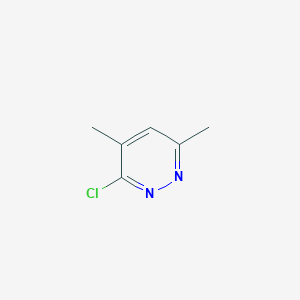

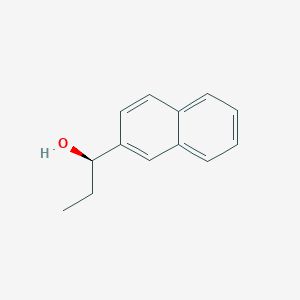

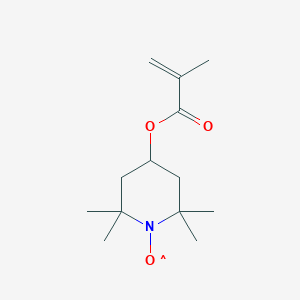

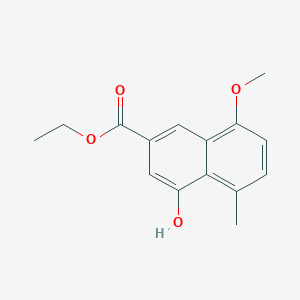

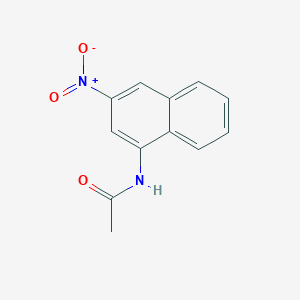

TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical useful in controlling living radical polymerizations . It has a methacrylate functionality for cross-linking or orthogonal polymerization . It undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals .

Synthesis Analysis

This compound can be synthesized through anionic dispersion polymerization . It can also be employed as a counter radical for the polymerization of styrene . A study has shown that styrene can be copolymerized with this compound using 2,2′-azobis(2-methylpropionitrile) (AIBN) as an initiator at 125 °C .Molecular Structure Analysis

The empirical formula of this compound is C13H22NO3 . Its molecular weight is 240.32 . The SMILES string representation of its structure isCC(=C)C(=O)OC1CC(C)(C)N([O])C(C)(C)C1 . Chemical Reactions Analysis

This compound undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing TEMPO radicals . It can also be employed as a counter radical for the polymerization of styrene .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 86-90 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Photoinduced Synthesis

Poly(methyl methacrylate)s with side-chain and terminal TEMPO units can be prepared through photoinduced synthesis. This process involves irradiating benzoin-containing polymers in the presence of TEMPO, leading to the formation of polymers ideal for stable-radical-mediated living polymerization, but can cause degradation of precursor polymers (Başkan Düz, Onen, & Yagcı, 1998).

Polymerization Process Enhancements

TEMPO, when activated with diethyl aluminum bromide, serves as an initiator system for methyl methacrylate polymerization. The addition of Co(acac)3 and VO(acac)2 complexes to this initiator system in benzene solvent affects the polymerization process, enabling control over the polymer yields, molecular weight, and molecular weight distributions (Ravikumar & Thevi, 2009).

Inhibitors in Polymerization

Nitroxides like TEMPO, and its derivatives, are used as inhibitors in the homopolymerizations of methyl methacrylate and acrylonitrile. These inhibitors, particularly when using benzoyl peroxide as an initiator, result in polymers with low average molecular weights and small polydispersities (Bevington & Hunt, 2004).

Battery Materials

TEMPO methacrylate is used in the synthesis of electroactive polymers like poly(this compound) (PTMA). An alternative synthetic route via a thermally robust methoxyamine-protecting group has been demonstrated, allowing the formation of the novel monomer methyl-TEMPO methacrylate (MTMA) and its polymerization into poly(MTMA) (PMTMA) (Hansen et al., 2020).

Anionic Polymerization

Anionic polymerization of 4-methacryloyloxy-TEMPO was successfully carried out using a specially capped initiator, yielding a radical polymer with well-controlled molecular weight and a high yield. This process demonstrates the potential of this compound in producing polymers with specific molecular properties (Sukegawa et al., 2014).

Mechanism of Action

Safety and Hazards

TEMPO methacrylate is classified as Aquatic Chronic 2 and Skin Sensitizer 1 . It has hazard statements H317 - H411, indicating that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

Research on TEMPO methacrylate is ongoing, with a focus on its use in controlled radical polymerizations . Future directions may include exploring its potential in creating new materials and applications in various fields .

Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Hydrophilic Crosslinked TEMPO-Methacrylate Copolymers – a Straight Forward Approach towards Aqueous Semi-Organic Batteries” discusses the use of this compound in the creation of aqueous semi-organic batteries . Another paper, “Kinetic Features of the Radical Polymerization of Methyl Methacrylate under Conditions of Nitroxide-Mediated Reversible Inhibition”, discusses the kinetics and mechanism of controlled radical polymerization of methacrylates mediated by nitroxide radicals .

Biochemical Analysis

Biochemical Properties

The biochemical properties of TEMPO methacrylate are primarily associated with its redox-active nature . It is known to interact with various biomolecules, particularly in the context of organic synthesis and catalysis . Detailed information about specific enzymes, proteins, or other biomolecules it interacts with is currently limited.

Cellular Effects

As a synthetic polymer, it is primarily used in materials science applications such as in the fabrication of organic batteries

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in organic synthesis and catalysis . It is known to participate in radical-mediated polymerization processes . The TEMPO moiety in the methacrylate acts as a stable radical that can engage in various chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be a valuable component in the synthesis of polymers with different monomer ratios . These polymers have been characterized for use as electrode material in organic batteries . Specific information about the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. As a synthetic polymer, it is not typically involved in biological metabolic pathways. Its primary use is in the field of materials science, particularly in the fabrication of organic batteries .

Properties

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCMOBOGFWDBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)